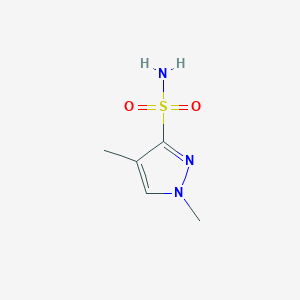

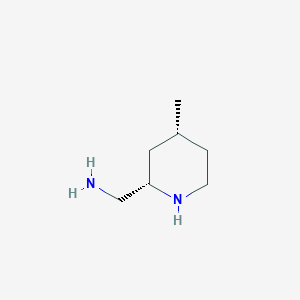

1,4-Dimethylpyrazole-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibitory Properties on Enzymes

1,4-Dimethylpyrazole-3-sulfonamide derivatives have demonstrated significant inhibitory effects on important enzymes. For instance, specific derivatives have shown inhibition potency against human carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzyme, highlighting their potential as candidates for novel inhibitors with low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).

Role in Anticancer Research

Sulfonamide derivatives, including those of this compound, have shown promise in anticancer research. Compounds with these derivatives have been synthesized and tested for their in vitro antiproliferative activities against various cancer cell lines, demonstrating promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Application in Synthesis of Heterocyclic Compounds

These derivatives have been instrumental in the development of approaches to the preparation of sulfonamides of polynuclear heterocyclic compounds. This research is of great interest due to its implications in the search for new substances with specific biological activity (Komshina et al., 2020).

Investigation in Medicinal Chemistry

This compound and its derivatives are widely incorporated in studies related to bioorganics and medicinal chemistry. Understanding their molecular conformation or tautomeric forms can have direct implications on their pharmaceutical and biological activities (Erturk et al., 2016).

Use in Parallel Medicinal Chemistry

These derivatives have been used in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating their utility in the parallel medicinal chemistry approach (Tucker et al., 2015).

Mécanisme D'action

Target of Action

1,4-Dimethylpyrazole-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis affects the biochemical pathway of DNA synthesis in bacteria . This disruption prevents the bacteria from replicating, thereby inhibiting their growth .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed in body tissues . They are primarily excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for DNA replication, the compound effectively stops the bacteria from multiplying .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, soil organic matter, total nitrogen, pH, and texture have been found to be important environmental factors for the efficiency of 3,4-dimethylpyrazole phosphate, a related compound

Analyse Biochimique

Biochemical Properties

1,4-Dimethylpyrazole-3-sulfonamide is a sulfur-containing pyrazole derivative . Pyrazoles are known for their diverse functionality and stereochemical complexity in a five-membered ring structure . The structural diversity of pyrazoles is due to their ability to undergo nucleophilic and electrophilic substitution reactions .

Cellular Effects

Preliminary studies suggest that pyrazole derivatives may have a wide range of pharmacological properties

Propriétés

IUPAC Name |

1,4-dimethylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIIRGHZVNPLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2446688.png)

![2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446696.png)

![N-(1-cyanoethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2446700.png)

![1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine](/img/structure/B2446701.png)